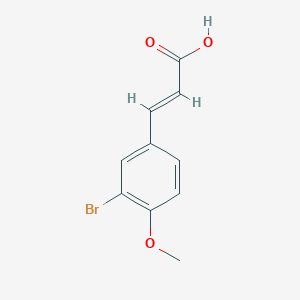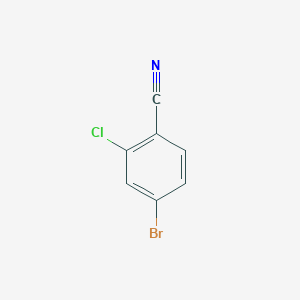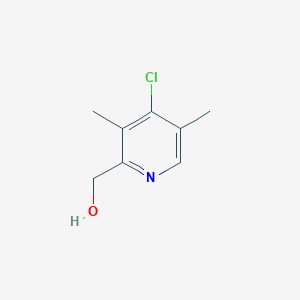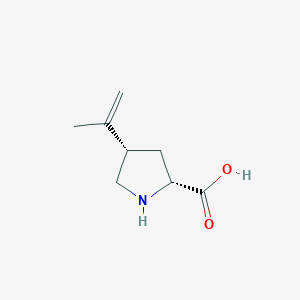
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI) is a chemical compound that has been extensively used in scientific research. It is a heterocyclic organic compound that is commonly used as a solvent and a building block in the synthesis of other chemicals.
Scientific Research Applications
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI)) has been used in various scientific research applications. It has been used as a building block in the synthesis of other chemicals such as antitumor agents, antifungal agents, and antiviral agents. It has also been used as a solvent in chemical reactions and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI)) is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a chelating agent, forming stable complexes with metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI)) have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Advantages and Limitations for Lab Experiments
One of the advantages of using Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI)) in lab experiments is its versatility. It can be used as a solvent, a reagent, and a building block in the synthesis of other chemicals. It is also relatively easy to synthesize and purify. However, one of the limitations of using Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI)) is its low solubility in water, which can make it difficult to use in aqueous reactions.
Future Directions
There are several future directions for the use of Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI)) in scientific research. One area of interest is its use in the synthesis of new antitumor agents and antiviral agents. It could also be used as a chelating agent in the treatment of metal poisoning. Additionally, the mechanism of action of Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI)) could be further studied to gain a better understanding of its reactivity and potential applications.
Conclusion:
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI)) is a versatile chemical compound that has been extensively used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound.
Synthesis Methods
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI)) can be synthesized through a multistep process. The first step involves the synthesis of 3-amino-5-methyl-1-thioxo-2,4-hexadiene, which is then reacted with morpholine in the presence of a catalyst to yield Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI)). The purity of the compound can be improved through various purification techniques such as column chromatography, recrystallization, and distillation.
properties
CAS RN |
140868-77-5 |
|---|---|
Molecular Formula |
C11H18N2OS |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
(2Z)-3-amino-5-methyl-1-morpholin-4-ylhexa-2,4-diene-1-thione |
InChI |
InChI=1S/C11H18N2OS/c1-9(2)7-10(12)8-11(15)13-3-5-14-6-4-13/h7-8H,3-6,12H2,1-2H3/b10-8- |
InChI Key |
DOPCPOHNOOWVLC-NTMALXAHSA-N |
Isomeric SMILES |
CC(=C/C(=C/C(=S)N1CCOCC1)/N)C |
SMILES |
CC(=CC(=CC(=S)N1CCOCC1)N)C |
Canonical SMILES |
CC(=CC(=CC(=S)N1CCOCC1)N)C |
synonyms |
Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



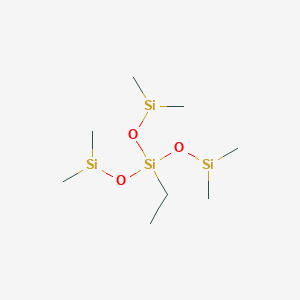
![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)
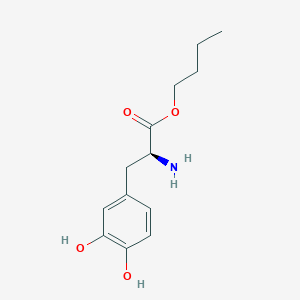


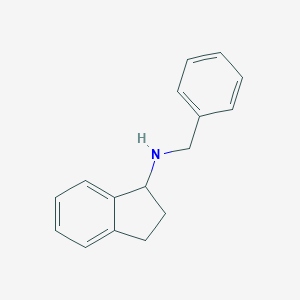

![Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)](/img/structure/B136221.png)
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)
